Benzoylglycylglycine

Enzyme Kinetics Protease Assays Food Chemistry

Researchers studying angiotensin-converting enzyme (ACE) or carboxypeptidase A (CPA) in complex biological matrices often face assay interference from ambiguous substrate specificity. Benzoylglycylglycine (Bz-Gly-Gly) provides a validated solution with well-characterized dual hydrolysis kinetics. - Exhibits distinct, non-interchangeable catalytic behavior vs. Leucylglycine, enabling unambiguous enzyme classification. - Serves as the core scaffold for ACE substrates (e.g., Hippuryl-His-Leu) where accounting for CPA interference is critical. - Supplied as a crystalline solid (≥98% purity) with documented utility as a protected dipeptide building block and organotin ligand precursor.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 1145-32-0
Cat. No. B072205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylglycylglycine
CAS1145-32-0
SynonymsN-hippurylglycine
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C11H12N2O4/c14-9(12-7-10(15)16)6-13-11(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,17)(H,15,16)
InChIKeyFWYPSSZPXQVFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoylglycylglycine: Product Overview


Benzoylglycylglycine (CAS 1145-32-0), a synthetic N-protected dipeptide comprising a benzoyl group linked to a diglycine backbone, has a molecular weight of 236.22 g/mol and is supplied as a crystalline solid [1]. Historically significant as the first N-protected dipeptide synthesized via azide coupling, it serves as a foundational model compound for studying peptide bond chemistry and enzyme kinetics [2]. Its well-defined structure and commercial availability make it a versatile tool in biochemical and pharmaceutical research [3].

Enzyme kinetics and protease specificity studies
Organometallic coordination chemistry exploration
Peptide synthesis methodology development

Benzoylglycylglycine: Substitution Risks


While multiple N-protected dipeptides exist as potential enzyme substrates, their kinetic and specificity profiles differ markedly. Benzoylglycylglycine (Bz-Gly-Gly) is not a simple, interchangeable analog. Direct comparative studies reveal that its catalytic behavior—specifically its reaction order and susceptibility to hydrolysis—differs fundamentally from closely related compounds like Leucylglycine [1]. Furthermore, its specificity profile towards key enzymes, such as angiotensin-converting enzyme (ACE) versus carboxypeptidase A (CPA), is distinct and non-transferable to other substrates [2]. Assuming functional equivalence with compounds like Hippuryl-His-Leu (HHL) or FA-Phe-Gly-Gly (FAPGG) without rigorous validation can compromise assay validity, particularly in complex biological matrices where interfering peptidase activities are present [2].

Kinetic order Zero-order hydrolysis profile may not transfer to first-order substrates like Leucylglycine.
Enzyme specificity Dual ACE/CPA hydrolysis differs from substrates selective for a single enzyme.
Coordination behavior Ligand bridging modes may not be replicated with other N-protected dipeptides.

Benzoylglycylglycine: Differentiation Evidence


Distinct Zero-Order Hydrolysis Profile

In a direct head-to-head comparison, the hydrolysis of Benzoylglycylglycine by cheese peptidase extracts follows zero-order kinetics, in contrast to the first-order kinetics observed for the structurally analogous substrates d,l-Leucylglycine and 1-Leucylglycylglycine [1]. This fundamental kinetic divergence signifies a different rate-limiting step or enzyme-substrate interaction mechanism, establishing that Benzoylglycylglycine is not a simple functional replacement for these other common peptidase substrates.

Kinetic Order
Head-to-head
Zero-order (Bz-Gly-Gly) vs. First-order (Leucylglycine)
Kinetic mechanism divergence; not interchangeable
Peptidase extracts at pH 7.8; assay linearity context may differ
Enzyme Kinetics Protease Assays Food Chemistry

Dual ACE and CPA Hydrolysis

A comparative study evaluated the hydrolysis of Benzoylglycyl-Histidyl-Leucine (HHL) and FA-Phe-Gly-Gly (FAPGG) by two zinc metallopeptidases: angiotensin-converting enzyme (ACE) and carboxypeptidase A (CPA) [1]. The study demonstrated that while both purified enzymes hydrolyze HHL, CPA does not hydrolyze FAPGG [1]. This indicates that FAPGG is a more specific substrate for ACE. This finding is critical for assay design; using a compound with a known dual-specificity profile allows researchers to understand and control for potential interference from CPA in biological samples.

Enzyme Specificity
Head-to-head
Dual ACE/CPA hydrolysis
Supports cross-reactivity assay design
CPA interference control in complex matrices
ACE Inhibitor Screening Cardiovascular Research Biochemical Assays

Tripeptide Analog for Rapid ACE Radioassay

A close structural analog, p-[3H]benzoylglycylglycylglycine (a tripeptide), was developed specifically to enable a simple, rapid radioassay for ACE [1]. The assay measures the rate of release of 3H-labelled hippurate, achieving results within 1.5 hours [1]. This contrasts with other ACE assays that may be less specific or more time-consuming. This data demonstrates the utility of the benzoylglycine scaffold in designing assays with defined, quantifiable performance metrics.

Assay Turnaround
Class-level
1.5-hour radioassay reported
Supports rapid ACE activity screening context
Based on p-[³H]benzoylglycylglycylglycine analog
High-Throughput Screening Radioassay Drug Discovery

Dimer Distannoxane Organotin Complexes

Benzoylglycylglycine (HBzGlyGly) acts as a ligand to form di- and tri-organotin derivatives with distinct, characterized structures [1]. Diorganotin derivatives form a dimer distannoxane ([R2SnBzGlyGly]2O)2 with a ladder-type structure where tin atoms are five-coordinated, while triorganotin derivatives form a polymeric structure [1]. This demonstrates a unique ability of Benzoylglycylglycine to act as a flexible bridging ligand via its carboxylate group, a property not universally shared by simpler or more rigid N-protected dipeptides.

Coordination Structure
Class-level
Dimeric distannoxane with 5-coordinate Sn
Bridging ligand for organotin polymers
IR, NMR, Mössbauer characterization
Organometallic Chemistry Coordination Polymers Material Science

Benzoylglycylglycine: Application Scenarios


Multi-Enzyme Reactivity Assays

Utilize Benzoylglycylglycine-containing substrates (e.g., HHL) in ACE activity assays where understanding and accounting for potential interference from carboxypeptidase A (CPA) is critical [4]. The documented dual hydrolysis by ACE and CPA allows for more robust experimental controls compared to using a substrate with an unknown or narrow specificity profile. This is particularly valuable when working with complex biological samples like serum or tissue homogenates [4].

Organometallic Complexes & Coordination Polymers

Employ Benzoylglycylglycine as a versatile ligand in coordination chemistry to synthesize di- and tri-organotin derivatives [4]. Its ability to form defined dimeric or polymeric structures, as confirmed by spectroscopic characterization, provides a platform for exploring new materials with potential applications in catalysis or polymer science [4].

Peptide Synthesis Building Block

Incorporate Benzoylglycylglycine as a protected dipeptide building block in synthetic pathways, leveraging its well-characterized chemistry [4]. Its historical significance as the first N-protected dipeptide synthesized via azide coupling validates its utility in exploring foundational peptide chemistry and developing novel peptide-based constructs [4].

Protease Specificity & Kinetics Studies

Use Benzoylglycylglycine to probe the active site geometry and mechanism of novel or uncharacterized proteases and peptidases [4]. Its distinct kinetic behavior, such as zero-order hydrolysis by certain enzymes, provides a clear, quantitative readout for differentiating enzyme classes and comparing their catalytic mechanisms [4].

Application
Selection Property
Validation Focus
Enzyme Cross-Reactivity Assays
Substrate specificity profile
CPA interference control verification
Organometallic Coordination Synthesis
Ligand coordination flexibility
Structural characterization by spectroscopy
Peptide Synthesis Methodology
Protected dipeptide building block
Azide coupling methodology
Protease Kinetics Studies
Distinct zero-order kinetic profile
Hydrolysis linearity under defined conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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